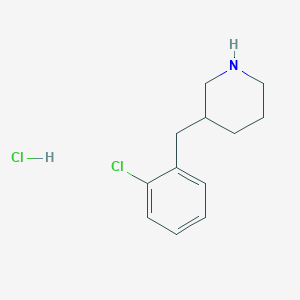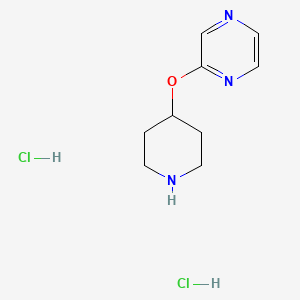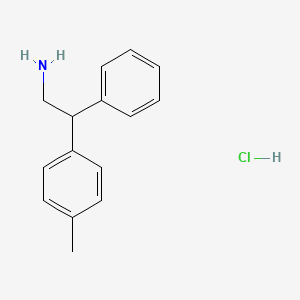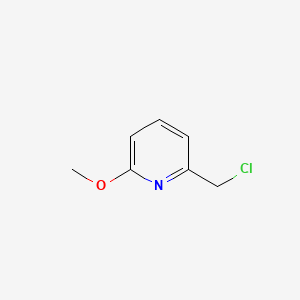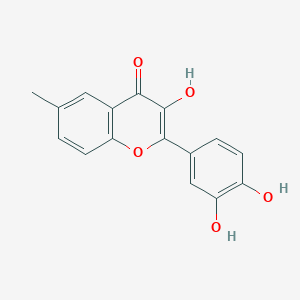
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one, also known as quercetin, is a flavonoid compound found in various plants. It has been widely studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Quercetin exhibits significant antioxidant activity, which is crucial in protecting cells from the damaging effects of free radicals. This property is beneficial in preventing oxidative stress-related diseases, such as cardiovascular disorders and certain types of cancer .
Anti-inflammatory Effects
The compound has been identified to have potent anti-inflammatory effects. It can modulate various inflammatory pathways, which makes it a potential therapeutic agent for treating chronic inflammatory diseases, including arthritis and asthma .
Antiviral Capabilities
Quercetin has shown promise as an antiviral agent. Its ability to interfere with virus replication and reduce the infectivity of viruses positions it as a candidate for the development of antiviral drugs, especially for respiratory viruses .
Anticancer Potential
Research has highlighted quercetin’s anticancer potential. It can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. This makes it a subject of interest in cancer prevention and treatment strategies .
Metabolic Syndrome Management
The compound has been associated with beneficial effects on metabolic syndrome , which includes conditions like obesity, diabetes, and high blood cholesterol. Quercetin’s role in regulating lipid and glucose metabolism could aid in managing these conditions .
Neuroprotective Effects
Quercetin’s neuroprotective properties are being explored for their potential in treating neurodegenerative diseases. Its antioxidant and anti-inflammatory activities may protect neuronal cells and improve cognitive functions .
Delivery Systems Enhancement
Due to its poor water solubility and bioavailability, quercetin’s effectiveness can be limited. However, the development of novel delivery systems , such as nanoparticles and micelles, can enhance its stability and bioavailability, thereby increasing its therapeutic potential .
Mecanismo De Acción
Target of Action
The compound 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one, also known as gallocatechin gallate, has been found to interact with multiple targets. These include the main protease (Mpro) of SARS-CoV-2, RNA-dependent RNA polymerase (RdRp), angiotensin converting enzyme-2 (ACE2), transmembrane protease serine -2 (TMPRSS2), and interleukin-6 (IL-6) . These targets play crucial roles in various biological processes, including viral replication and immune response.
Mode of Action
The compound interacts with its targets through a process known as molecular docking. This involves the compound binding to its target proteins, thereby inhibiting their function . For instance, by inhibiting the main protease of SARS-CoV-2, the compound can potentially prevent the virus from replicating .
Biochemical Pathways
The compound affects multiple biochemical pathways. For instance, it has been found to inhibit the metabolism of toxic quinolines, potentially causing lethal oxidative stress . Additionally, it has been suggested that the compound may be involved in the metabolism of endogenous formaldehyde, a process that is linked to various diseases .
Pharmacokinetics
It is known that the compound is soluble in hot water , which suggests that it may be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of the compound’s action are complex and depend on the specific targets it interacts with. For instance, by inhibiting the main protease of SARS-CoV-2, the compound can potentially prevent the virus from replicating, thereby reducing viral load . Additionally, by affecting the metabolism of endogenous formaldehyde, the compound may influence various cellular processes and potentially contribute to the prevention of certain diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in hot water suggests that its action may be influenced by temperature Additionally, the compound’s stability and efficacy may be affected by factors such as pH and the presence of other substances in the environment
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-hydroxy-6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-8-2-5-13-10(6-8)14(19)15(20)16(21-13)9-3-4-11(17)12(18)7-9/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBBZJXMHBECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593210 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one | |
CAS RN |
260063-32-9 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)
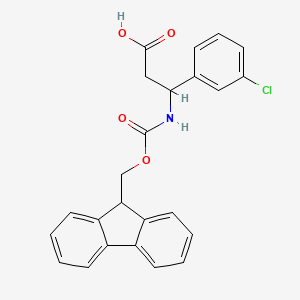


![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)
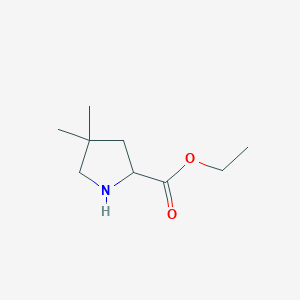
![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)
